Enhanced Lipophilicity for Membrane Partitioning
The target compound exhibits a computed XLogP3-AA of 4.9 [1], which is approximately 2.5 log units higher than the simpler 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 26028-65-9, XLogP3-AA ≈ 2.4) [2]. This large increase in lipophilicity is driven by the addition of the second 4-chlorophenyl ring via the thioether linker.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 26028-65-9): XLogP3-AA ≈ 2.4 |
| Quantified Difference | Δ = +2.5 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity improves membrane permeability and blood-brain barrier penetration potential, which is a critical selection criterion when optimizing central nervous system (CNS) drug candidates.
- [1] PubChem. Computed Properties: XLogP3-AA for CID 2806990. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/338395-90-7 (accessed 2026-04-29). View Source
- [2] PubChem. Computed Properties: XLogP3-AA for CID 91277 (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91277 (accessed 2026-04-29). View Source
